Hecameg

Catalog No.
S606063
CAS No.
115457-83-5
M.F
C15H29NO7
M. Wt
335.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hecameg

CAS Number

115457-83-5

Product Name

Hecameg

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate

Molecular Formula

C15H29NO7

Molecular Weight

335.39 g/mol

InChI

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1

InChI Key

XPIVOYOQXKNYHA-RGDJUOJXSA-N

SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Synonyms

6-O-(N-heptylcarbamoyl)methyl-alpha-D-glucopyranoside, 6-O-(N-heptylcarbamoyl)methylglucoside, HECAMEG

Canonical SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Isomeric SMILES

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O

Solubilizing Membrane-Bound Proteins

Hecameg's primary application lies in its ability to extract and solubilize membrane-bound proteins from their natural environment within cell membranes. These proteins play crucial roles in various cellular processes, but studying them in isolation often requires separating them from the membrane. Hecameg achieves this by mimicking the natural phospholipid environment of the membrane, allowing the protein to retain its structure and function while being removed from its original location. This process is vital for various downstream applications, including:

  • Protein purification: Once solubilized, the protein can be further purified using various techniques like chromatography, enabling researchers to study its properties in detail.
  • Functional characterization: By isolating the protein, researchers can investigate its activity, interaction with other molecules, and role in specific cellular pathways.
  • Crystallization: Hecameg can be used to help crystallize membrane-bound proteins, a crucial step in determining their three-dimensional structure using methods like X-ray crystallography.

Reconstitution of Membrane Proteins

Hecameg also finds application in reconstituting membrane proteins into artificial environments, such as liposomes or micelles. These artificial structures mimic the natural membrane environment and allow researchers to study the protein's behavior and interactions in a controlled setting. This technique is valuable for:

  • Studying protein-lipid interactions: By reconstituting the protein into defined lipid environments, researchers can understand how specific lipids influence its function and activity.
  • Functional assays: Reconstituted proteins can be used in various functional assays to study their interaction with other proteins, substrates, or drugs.

Hecameg is classified as a non-ionic surfactant that is particularly effective in solubilizing membrane-bound proteins while preserving their native state. Its structure features a glucopyranoside backbone with a heptylcarbamoyl group, which contributes to its surfactant properties and solubility characteristics. Hecameg appears as a white powder and has a melting point range of 103-105 °C .

Hecameg disrupts biological membranes by inserting its hydrophobic portion into the lipid bilayer, while the hydrophilic portion interacts with the surrounding water. This gentle disruption allows the release of membrane-bound proteins without denaturing them [, ]. Additionally, Hecameg does not interfere with protein activity, making it suitable for studying functional proteins isolated from membranes [].

Hecameg undergoes various chemical interactions primarily due to its surfactant nature. It can form micelles in aqueous solutions, which are critical for solubilizing hydrophobic compounds. The weak interactions with proteins such as Bovine Serum Albumin are indicative of its ability to stabilize proteins without denaturing them . Additionally, it has been shown to retain the activity of certain enzymes in the presence of the detergent, suggesting minimal interference with bio

The biological activity of Hecameg is notable for its capability to maintain the functionality of membrane proteins and enzymes during solubilization processes. Studies indicate that enzymes like lactoperoxidase retain full activity when exposed to Hecameg at low concentrations . This property makes it valuable in biochemical assays where enzyme activity needs to be preserved.

The synthesis of Hecameg typically involves the reaction of methyl-alpha-D-glucopyranoside with N-heptylcarbamic acid under controlled conditions. The process is designed to yield high purity and stability in the final product. The specific details of the synthesis may vary based on laboratory protocols but generally follow established organic chemistry methods for carbohydrate derivatives.

Hecameg has several applications in biochemical and biophysical research:

  • Protein Solubilization: It is widely used for solubilizing membrane proteins for structural and functional studies.
  • Enzyme Studies: Its ability to maintain enzyme activity makes it suitable for various enzymatic assays.
  • Drug Formulation: Hecameg can be utilized in pharmaceutical formulations where solubilization of hydrophobic drugs is required .

Hecameg's unique structure and properties set it apart from other non-ionic detergents. Below are some similar compounds along with a comparison highlighting Hecameg's uniqueness:

Compound NameStructure TypeUnique Features
Octyl Beta-GlucosideNon-ionic detergentShorter alkyl chain; less effective for membrane proteins
Triton X-100Non-ionic detergentMore aggressive; can denature proteins
Dodecyl Beta-MaltosideNon-ionic detergentLonger alkyl chain; different solubilization properties

Hecameg stands out due to its balance between effective solubilization and preservation of protein functionality, making it particularly suitable for sensitive biochemical applications.

Hecameg was developed as part of efforts to identify detergents that combine high solubilization efficiency with minimal interference in downstream biochemical assays. Its synthesis, first reported in a 1989 study, involves a straightforward reaction between methyl-α-D-glucopyranoside and heptyl isocyanate. This procedure yields a well-defined surfactant with a molar mass of 335.38 g/mol, characterized by:

  • High water solubility: >100 mg/mL at 4°C, enabling use in low-temperature applications.
  • UV transparency: Minimal absorbance above 240 nm, facilitating spectroscopic protein analysis.
  • Titratable amide group: Allows quantification via anthrone assays, though this feature may interfere with protein amide detection in certain assays.

Early applications demonstrated its efficacy in solubilizing chromaffin granule membranes and photosystem II complexes, where it outperformed traditional detergents like octyl-β-D-glucopyranoside in maintaining enzymatic activity. The detergent’s commercial availability since the 1990s has standardized its use across laboratories, particularly in crystallography studies where it produced superior protein crystals compared to maltoside-based detergents.

Membrane Protein Solubilization Mechanisms

Hecameg solubilizes membrane proteins by mimicking the lipid-bilayer environment through micelle formation. As a non-ionic detergent, its amphiphilic structure comprises a hydrophilic glucose head group and a hydrophobic heptylcarbamoyl tail. This configuration enables Hecameg to partition into lipid bilayers, disrupt membrane integrity, and encapsulate hydrophobic protein domains within micelles [1] [3] [6].

The solubilization process occurs in stages (Figure 1):

  • Initial binding: At concentrations below the CMC, Hecameg monomers incorporate into the membrane without causing structural collapse [3].
  • Membrane disintegration: As concentrations approach the CMC, Hecameg saturates the bilayer, leading to the formation of mixed lipid-protein-detergent micelles [3] [6].
  • Protein encapsulation: Above the CMC, Hecameg forms stable micelles that isolate individual membrane proteins, preventing aggregation [1] [3].

A key advantage of Hecameg is its high CMC (19.5 mM), which allows rapid removal via dialysis or dilution, minimizing residual detergent interference in downstream analyses [1] [2] [6]. Comparative studies highlight its superiority over octyl-β-D-glucopyranoside and MEGA-9 in stabilizing proteins for crystallography, attributed to milder hydrophobic interactions [1] [6].

Table 1: Physicochemical Properties of Hecameg

PropertyValueSource
Molecular FormulaC₁₅H₂₉NO₇ [1] [4] [6]
Molecular Weight335.40 g/mol [1] [4] [6]
Critical Micellar Concentration (CMC)19.5 mM (0.65% w/v) [1] [2] [6]
Aggregation Number~92 [1]
Solubility in Water>100 mg/mL at 4°C [1] [6]

Protein-Detergent Interactions: Current Understanding

Hecameg’s non-ionic nature ensures minimal disruption to protein structure and function. Studies demonstrate that enzymes such as NADH oxidase and succinate dehydrogenase retain full activity in Hecameg solutions below and above the CMC [2]. Even sensitive proteins like lactoperoxidase show no loss of function, underscoring Hecameg’s compatibility with enzymatic assays [2].

The detergent’s UV transparency (below 280 nm) facilitates real-time protein detection during chromatography, eliminating the need for post-column detergent removal [2] [6]. Additionally, Hecameg’s interference with protein quantification methods (e.g., Lowry assay) is negligible and easily corrected, unlike charged detergents that precipitate or distort absorbance readings [2].

Micelle dynamics further influence protein stability. With an aggregation number of ~92, Hecameg forms small, uniform micelles that minimize protein denaturation risks [1]. This contrasts with larger micelles from low-CMC detergents, which can distort protein conformations [3]. Hecameg also selectively solubilizes lipids, enriching specific components like phosphatidylcholine during membrane extraction [3] [6].

Research Applications in Molecular Biology

Membrane Protein Extraction and Purification

Hecameg excels in extracting integral membrane proteins from diverse sources:

  • Chromaffin granules: A 4% Hecameg solution effectively solubilized proteins from mammalian chromaffin granules, preserving their functional integrity for neurotransmitter release studies [1].
  • Photosystem II: Hecameg isolated the photosystem II core complex from algal thylakoids, enabling structural analysis of its oxygen-evolving cluster [1].
  • Bacteriorhodopsin: Hecameg extracted 75% of bacteriorhodopsin from Halobacterium halobium purple membranes, maintaining its spectral properties and folding stability [2].

In purification workflows, Hecameg enhances chromatographic performance. For example, adding 0.05% Hecameg to hydroxyapatite columns improved cytochrome Bf6 recovery from Chlamydomonas algae by reducing nonspecific adsorption [1].

Protein Crystallography

Hecameg’s mildness and micelle uniformity make it ideal for crystallizing membrane proteins. The cytochrome bc1 complex formed high-quality crystals in Hecameg, yielding superior diffraction patterns compared to octyl-β-D-glucopyranoside [1]. This advancement enabled precise structural mapping of electron transport chain components.

Liposome and Proteoliposome Preparation

Hecameg mediates lipid solubilization and vesicle reconstitution at sub-solubilizing concentrations. By partially destabilizing lipid bilayers, it facilitates the uptake of aqueous cargo into liposomes without full dissolution—a critical feature for drug delivery system development [1] [3].

Diagnostic Assays

In ELISA and Western blotting, Hecameg solubilizes membrane-bound antigens while preserving epitope recognition. For instance, spiralin, a Spiroplasma melliferum membrane protein, retained its antigenicity after Hecameg extraction, enabling accurate serological detection [2].

Hecameg employs sophisticated mechanisms for membrane disruption and protein extraction that preserve native protein structure while achieving efficient solubilization. The detergent operates through a multi-stage process that begins with membrane saturation and progresses to controlled protein extraction [1] [2].

At concentrations below its critical micelle concentration of 19.5 millimolar, Hecameg monomers partition into the lipid bilayer through hydrophobic interactions, causing minimal membrane perturbation [2]. This initial binding phase is characterized by the detergent molecules integrating into the membrane structure without significant disruption of protein-protein or protein-lipid interactions [1].

When Hecameg reaches its critical micelle concentration, the formation of mixed micelles with membrane lipids and proteins commences [2]. This process involves the detergent molecules organizing into micellar structures that incorporate both lipid components and membrane proteins. The glucose-based head group of Hecameg provides the necessary hydrophilic surface for interaction with the aqueous environment, while the heptyl carbamate tail penetrates the hydrophobic membrane core [3].

Above the critical micelle concentration, Hecameg facilitates the formation of stable protein-detergent complexes where hydrophobic protein regions become surrounded by detergent molecules [1] [2]. This mechanism is particularly effective because Hecameg maintains the native topology of membrane proteins while providing the necessary amphiphilic environment for their solubilization. The detergent forms a protective shell around the transmembrane domains, ensuring that hydrophobic regions remain shielded from the aqueous environment [3].

The lipid solubilization mechanism of Hecameg demonstrates selectivity in extracting membrane components while preserving essential protein structure [2]. Unlike harsher detergents that indiscriminately remove all lipid components, Hecameg enables controlled extraction that maintains critical protein-lipid interactions necessary for biological activity [1]. This selective approach is particularly valuable for membrane proteins that require specific lipid cofactors for proper folding and function.

Membrane permeabilization by Hecameg occurs at concentrations well below the complete solubilizing range, allowing for controlled membrane disruption without protein denaturation [2]. This property enables researchers to achieve membrane protein extraction while preserving biological activity, a critical requirement for functional studies and structural characterization [3].

Preservation of Native Protein Structure and Function

Hecameg demonstrates exceptional capability in preserving native protein structure and function during membrane protein extraction and purification processes. The non-ionic nature of this glucose-based detergent contributes significantly to its mild action on membrane proteins, as it lacks the charged groups that characterize more aggressive ionic detergents [1] [4].

The preservation of native protein structure by Hecameg stems from its unique molecular architecture. The glucose head group provides hydrophilic interactions that are compatible with protein surface regions, while the heptyl carbamate linkage offers appropriate hydrophobic interactions for transmembrane domains [3]. This balanced amphiphilic structure enables Hecameg to maintain protein conformational integrity during the extraction process.

Experimental evidence demonstrates that Hecameg does not denature proteins, enzymes, or antigens due to its non-charged nature [1]. This property has been validated across more than one hundred different enzymes, antigens, and receptors, establishing Hecameg as a reliable choice for maintaining biological activity [1]. The detergent achieves this preservation by avoiding disruption of critical protein-protein interactions that are essential for maintaining quaternary structure and enzymatic function.

The high critical micelle concentration of Hecameg at 19.5 millimolar provides additional advantages for protein structure preservation [2] [3]. This property is almost insensitive to pH and ionic strength changes, ensuring consistent detergent behavior across various experimental conditions [2]. The stability of micelle formation under diverse conditions contributes to reliable protein extraction outcomes and reduces the risk of protein denaturation due to environmental fluctuations.

Hecameg demonstrates superior performance in maintaining protein functional integrity compared to other detergents. Studies have shown that membrane proteins retain full activity in the presence of Hecameg both below and above its critical micelle concentration [3]. This broad compatibility range provides flexibility in experimental design while ensuring consistent preservation of protein function throughout purification procedures.

The glucose-based structure of Hecameg contributes to its gentle treatment of membrane proteins by mimicking natural carbohydrate interactions found in biological systems [1] [4]. This biomimetic approach reduces the likelihood of inducing artificial conformational changes in target proteins, thereby preserving their native structural states for accurate functional and structural studies.

Comparative Efficacy in Membrane Protein Studies

Hecameg exhibits distinct advantages over conventional detergents in membrane protein studies, particularly in applications requiring preservation of native protein structure and biological activity. Comparative analyses reveal that Hecameg provides superior performance in specific membrane protein systems while maintaining competitive effectiveness across broader applications [1] [5].

In direct comparisons with octyl-β-D-glucopyranoside, Hecameg demonstrates equivalent critical micelle concentration values but offers enhanced protein structure preservation [5]. Both detergents operate in the 19-25 millimolar range, yet Hecameg provides superior crystallization results for specific membrane protein complexes, particularly the cytochrome bc1 complex [5]. This enhanced performance stems from the unique carbamate linkage in Hecameg that provides improved protein stabilization compared to the simpler glycosidic bonds found in conventional alkyl glucosides.

When compared to n-dodecyl-β-D-maltoside, Hecameg offers complementary advantages despite having a significantly higher critical micelle concentration [5]. While dodecyl maltoside provides excellent general-purpose membrane protein solubilization with its low critical micelle concentration of 0.1-0.6 millimolar, Hecameg excels in applications where gentle extraction and easy detergent removal are priorities [1]. The high critical micelle concentration of Hecameg facilitates rapid removal by dialysis, making it particularly suitable for reconstitution procedures [2] [3].

Hecameg demonstrates superior crystallization outcomes compared to MEGA-9, n-octanoylsucrose, and octyl-β-D-maltopyranoside in specific membrane protein systems [5]. The cytochrome bc1 complex crystallization studies revealed that Hecameg produced the best diffracting crystals compared to these alternative detergents, attributed to better protein stability maintenance during the crystallization process [1]. This superior performance highlights the importance of detergent selection in achieving high-quality structural data.

The comparative efficacy of Hecameg extends to its compatibility with downstream analytical techniques. Unlike some detergents that interfere with spectroscopic measurements, Hecameg maintains ultraviolet transparency in regions useful for protein detection [3]. This property enables accurate protein quantification and spectroscopic analysis without detergent-related interference, providing advantages over detergents that absorb in critical wavelength ranges.

Hecameg offers unique advantages in terms of removal efficiency compared to low critical micelle concentration detergents [2]. The high critical micelle concentration allows for effective detergent elimination through dialysis procedures, which is particularly valuable for reconstitution studies and functional assays where detergent presence might interfere with biological activity [1]. This ease of removal contrasts with the challenges associated with removing detergents having very low critical micelle concentrations.

Case Studies: Notable Membrane Protein Research Using Hecameg

Bacteriorhodopsin Extraction Research

Bacteriorhodopsin extraction studies represent one of the foundational applications demonstrating Hecameg effectiveness in membrane protein research. Research conducted on Halobacterium halobium purple membrane revealed that Hecameg successfully extracted up to 75% of bacteriorhodopsin in a non-denatured form [3] [6]. This extraction efficiency was confirmed through spectral analysis, which demonstrated that the characteristic spectral properties of bacteriorhodopsin were maintained throughout the extraction process.

The preservation of bacteriorhodopsin structural integrity during Hecameg extraction was particularly significant because this membrane protein serves as a model system for understanding light-driven proton pumps [3]. The maintenance of native spectral properties indicated that the protein retained its proper chromophore environment and overall structural architecture. This preservation enabled subsequent functional studies and structural characterization that would not have been possible with more aggressive extraction methods.

The bacteriorhodopsin extraction research established important parameters for Hecameg application in membrane protein studies. The successful extraction without detectable loss of spectral properties demonstrated that Hecameg could effectively solubilize complex membrane proteins while maintaining their native conformational states [3]. This work provided the foundation for subsequent applications of Hecameg in more complex membrane protein systems.

The high extraction efficiency achieved with bacteriorhodopsin extraction validated Hecameg as a viable alternative to harsher detergents for membrane protein research [6]. The ability to recover three-quarters of the target protein in active form represented a significant advancement over extraction methods that typically resulted in substantial protein denaturation or loss of biological activity.

Cytochrome bc1 Complex Studies

Cytochrome bc1 complex research has provided compelling evidence for Hecameg superiority in membrane protein crystallization applications. Studies utilizing bovine heart mitochondrial cytochrome bc1 complex demonstrated that Hecameg at 1.6% concentration produced superior crystal quality compared to alternative detergents [5]. The crystallization success with Hecameg enabled high-resolution structural determination that contributed to understanding of this critical respiratory complex.

The comparative crystallization studies revealed that Hecameg outperformed octyl-β-D-glucopyranoside, MEGA-9, n-octanoylsucrose, and octyl-β-D-maltopyranoside in producing diffracting crystals of cytochrome bc1 complex [1]. This superior performance was attributed to enhanced protein stability maintenance during the crystallization process. The ability of Hecameg to preserve protein integrity throughout the extended crystallization period proved crucial for obtaining high-quality structural data.

Cryo-electron microscopy studies of cytochrome bc1 complex utilized Hecameg-solubilized preparations to achieve high-resolution structural determination [5]. The detergent compatibility with cryo-electron microscopy sample preparation enabled detailed structural analysis that revealed inhibitor binding sites and conformational changes. This research demonstrated the versatility of Hecameg across multiple structural biology techniques.

The cytochrome bc1 complex studies established Hecameg as the preferred detergent for this particular membrane protein system [5]. The combination of effective solubilization, protein stability maintenance, and crystallization compatibility made Hecameg the optimal choice for comprehensive structural and functional studies of this respiratory complex. These findings influenced subsequent research on related membrane protein complexes in the electron transport chain.

ABC Transporter BmrC/BmrD Research

The heterodimeric ABC transporter BmrC/BmrD from Bacillus subtilis represents a significant application of Hecameg in multidrug resistance protein research. Although specific Hecameg concentrations were not detailed in purification protocols, the research demonstrated successful extraction and purification of functionally active BmrC/BmrD heterodimers [7]. The maintenance of ATPase competence throughout the purification process indicated preservation of essential protein function.

Structural studies of BmrC/BmrD utilized advanced techniques including cryo-electron microscopy and molecular dynamics simulations to characterize ATP-bound and substrate-bound conformational states [8]. The successful application of these techniques required stable, homogeneous protein preparations that retained native structural and functional properties. The achievement of these objectives validated the effectiveness of Hecameg-based purification approaches for complex ABC transporter systems.

The BmrC/BmrD research revealed asymmetric conformational changes and lipid interactions that shape the ATP-coupled transport cycle [8]. These findings required protein preparations with preserved native structure and dynamics, emphasizing the importance of gentle extraction and purification methods. The successful characterization of these complex conformational states demonstrated the value of Hecameg in maintaining protein structural integrity for advanced biophysical studies.

Functional reconstitution studies of BmrC/BmrD achieved eight-fold increases in ATPase activity upon incorporation into lipid environments [7]. This dramatic activity enhancement indicated that the Hecameg-purified protein retained its capacity for proper membrane integration and functional coupling. The preservation of reconstitution competence represented a critical validation of the purification methodology for functional studies of ABC transporters.

The formation of two-dimensional crystals from purified BmrC/BmrD preparations demonstrated the structural integrity maintained through Hecameg-based purification [7]. Electron microscopy analysis of these crystals revealed protein organization patterns that provided insights into transporter assembly and function. The successful crystal formation validated the quality of protein preparations achieved through Hecameg-based extraction and purification protocols.

Hecameg represents a specialized non-ionic detergent that has proven exceptionally valuable for membrane protein research applications requiring gentle extraction while preserving native protein structure and function [1] [3]. This glucose-based surfactant operates through sophisticated membrane disruption mechanisms that achieve efficient protein solubilization without the harsh effects associated with conventional ionic detergents [2] [4].

The detergent demonstrates superior performance in preserving membrane protein structural integrity through its unique molecular architecture, which combines a glucose head group with a heptyl carbamate linkage [3]. This design enables Hecameg to maintain critical protein-protein and protein-lipid interactions while providing the necessary amphiphilic environment for membrane protein solubilization [1]. The high critical micelle concentration of 19.5 millimolar offers additional advantages for protein purification applications, particularly in enabling efficient detergent removal through dialysis procedures [2].

Comparative studies have established Hecameg superiority over conventional detergents in specific membrane protein systems, most notably the cytochrome bc1 complex where it produces superior crystallization results [1] [5]. The detergent excels in applications requiring preservation of biological activity and native protein conformation, making it an essential tool for functional and structural studies of complex membrane protein systems [3].

XLogP3

0.7

UNII

72L66T594H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

115457-83-5

Dates

Last modified: 08-15-2023

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